Ethyl ethoxy(phenyl)methylcarbamate
Description
Ethyl ethoxy(phenyl)methylcarbamate is a synthetic carbamate derivative characterized by a phenyl group substituted with ethoxy and methylcarbamate moieties. Its structure comprises an ethyl carbamate group (-NHCOOCH₂CH₃) attached to a methylene bridge linked to an ethoxy-substituted phenyl ring. For instance, describes catalyst-free aqueous ethanol-mediated synthesis of carbamate derivatives, which could be adapted for this compound . Similarly, outlines the synthesis of ethyl carbamates via reactions involving azido intermediates and pyrimidine scaffolds, providing insights into feasible synthetic routes .
The compound’s physicochemical properties—such as solubility in organic solvents, melting point, and spectral characteristics (e.g., NMR, HRMS)—can be inferred from structurally related analogs. For example, compounds in exhibit melting points ranging from 207°C to 225°C, suggesting moderate thermal stability . This compound may share comparable stability, making it suitable for pharmaceutical or agrochemical applications where carbamates are commonly used as intermediates or bioactive agents.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27g/mol |
IUPAC Name |
ethyl N-[ethoxy(phenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-15-11(13-12(14)16-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
LJNNZSRYFSUNMJ-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=CC=C1)NC(=O)OCC |
Canonical SMILES |
CCOC(C1=CC=CC=C1)NC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Compounds like 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione () show enhanced stability (mp 206–208°C) due to nitro groups, which increase crystallinity .
- Hydroxy Groups: Methyl (3-hydroxyphenyl)carbamate () is associated with distinct toxicological profiles, as methyl carbamate is a known rodent carcinogen .
Physicochemical and Spectral Properties
- Melting Points : Ethyl carbamate derivatives with aromatic substituents generally exhibit higher melting points (200–225°C) compared to aliphatic analogs due to π-π stacking and hydrogen bonding (e.g., compounds in and ) .
- Spectroscopic Data :
- ¹H NMR : Aromatic protons in this compound would resonate at δ 6.8–7.5 ppm (similar to phenyl carbamates in ), while ethoxy groups show signals at δ 1.2–1.4 ppm (CH₃) and δ 3.4–4.0 ppm (OCH₂) .
- HRMS : Molecular ion peaks [M+H]⁺ are typically observed, as demonstrated for pyrimidine-based carbamates in (e.g., m/z 407.1224 for 4f) .
Research Findings and Data Tables
Table 3.1: Analytical Methods for Carbamate Detection
| Matrix | Method | Column | LOD (μg/L) | Reference |
|---|---|---|---|---|
| Alcoholic beverages | GC-ECD | DBWAX-30W | 1–5 | |
| Wines | HPLC-FLD | C18 | 0.5–2 | |
| Synthetic derivatives | HRMS | Not applicable | <1 ppm |
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